
N-Acridin-9-yl-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of an acridine moiety linked to a thiourea group, which is further substituted with a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acridin-9-yl-N’-(4-methylphenyl)thiourea typically involves the reaction of acridin-9-ylamine with 4-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-Acridin-9-yl-N’-(4-methylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
化学反応の分析
Types of Reactions
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s anticancer properties are of particular interest, as it can intercalate into DNA and inhibit the activity of topoisomerase enzymes.
Industry: Acridine derivatives, including N-Acridin-9-yl-N’-(4-methylphenyl)thiourea, are used in the production of dyes and pigments due to their vibrant colors and stability.
作用機序
The mechanism of action of N-Acridin-9-yl-N’-(4-methylphenyl)thiourea involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Amsacrine: An acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties.
Triazoloacridone (C-1305): A compound with similar DNA intercalating properties.
Uniqueness
N-Acridin-9-yl-N’-(4-methylphenyl)thiourea is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 4-methylphenyl group may enhance its ability to interact with certain molecular targets, potentially leading to improved efficacy and reduced toxicity compared to other acridine derivatives.
特性
CAS番号 |
131720-83-7 |
|---|---|
分子式 |
C21H17N3S |
分子量 |
343.4 g/mol |
IUPAC名 |
1-acridin-9-yl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C21H17N3S/c1-14-10-12-15(13-11-14)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25) |
InChIキー |
LQXDDRGYXIKXCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


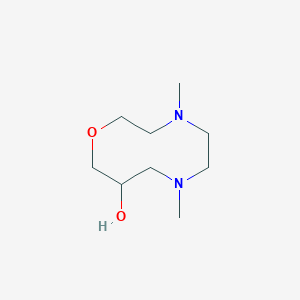
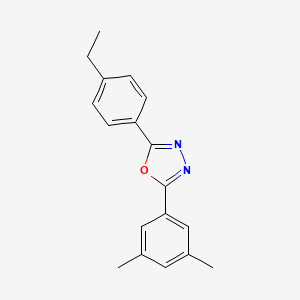

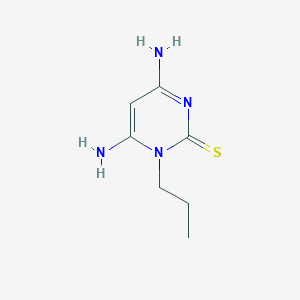
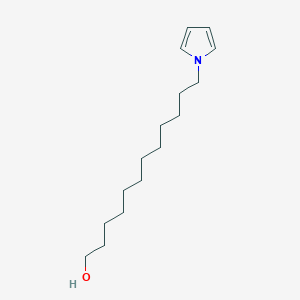
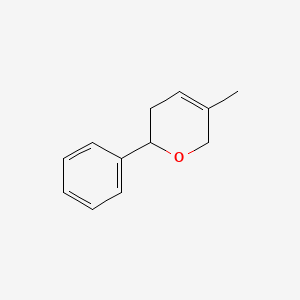
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
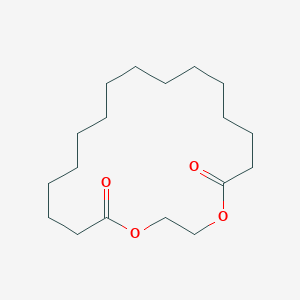

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)


![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
